Cyclopentadienebenzoquinone

Description

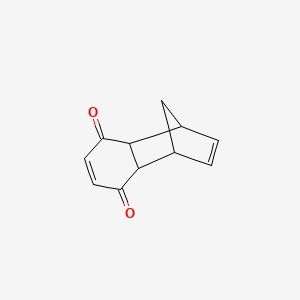

Structure

3D Structure

Properties

IUPAC Name |

tricyclo[6.2.1.02,7]undeca-4,9-diene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c12-8-3-4-9(13)11-7-2-1-6(5-7)10(8)11/h1-4,6-7,10-11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLRTGXTYFCECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC1C3C2C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00871833 | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-89-1, 51175-59-8 | |

| Record name | 1,4,4a,8a-Tetrahydro-1,4-methanonaphthalene-5,8-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-89-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC196244 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=196244 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentadienebenzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25329 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Methanonaphthalene-5,8-dione, 1,4,4a,8a-tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00871833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tricyclo[6.2.1.0,2,7]undeca-4,9-diene-3,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Design

Derivatization and Functionalization Strategies

Post-Cycloaddition Chemical Transformations

The Diels-Alder adducts of cyclopentadiene (B3395910) and p-benzoquinone are valuable intermediates for further chemical transformations, leading to a variety of more complex molecules. cymitquimica.com The reactivity of the adducts allows for a range of derivatization strategies.

One significant transformation is the interconversion of stereoisomers. For example, the initially formed endo 1:1 adduct can be converted to the more stable exo isomer upon heating. cdnsciencepub.com Similarly, the 2:1 adducts can undergo isomerization through mechanisms like enolization and retro-Diels-Alder/recombination pathways. cdnsciencepub.com

The bicyclic adducts can also undergo rearrangements. For instance, adducts of ortho-benzoquinones can undergo migration of substituents with concurrent aromatization to form substituted catechols. cdnsciencepub.com Furthermore, these bicyclic products can be oxidized and then subjected to another Diels-Alder reaction to create 9,10-phenanthraquinone systems. cdnsciencepub.com

The reactivity of the double bonds in the adducts can be exploited. For example, the Diels-Alder adduct of cyclopentadiene and a pentafluorosulfanyl-substituted para-benzoquinone readily undergoes further reactions. beilstein-journals.org The less substituted double bond of this adduct can participate in a subsequent Diels-Alder reaction with cyclopentadiene. beilstein-journals.org

Synthesis of Functionalized Cyclopentadienebenzoquinone (B72836) Analogs

The synthesis of functionalized this compound analogs is a significant area of research, primarily leveraging the Diels-Alder reaction, but also exploring other novel methodologies to introduce diverse functionalities and create complex molecular architectures. These methods allow for the tuning of the electronic and steric properties of the resulting compounds.

Diels-Alder Cycloaddition Strategies

The most fundamental and widely studied method for synthesizing the this compound scaffold is the Diels-Alder reaction, a [4+2] cycloaddition between a cyclopentadiene (the diene) and a p-benzoquinone (the dienophile). researchgate.net

Aqueous-Phase Synthesis: Recent research has highlighted the efficiency of conducting these Diels-Alder reactions in water. This approach is noted for being cost-effective, safe, and environmentally friendly. Studies exploring the reaction between various cyclopentadiene analogs and p-benzoquinone in water have reported high product yields, typically ranging from 83% to 97%. rsc.orgnih.govresearchgate.net This represents an improvement over reactions conducted with catalysts or in micellar systems using cetrimonium (B1202521) bromide (CTAB). rsc.orgresearchgate.net The process involves dissolving p-benzoquinone in cyclopentadiene, which is an exothermic reaction, followed by the addition of water. nih.gov The product often precipitates from the aqueous phase, allowing for simple isolation by filtration and recrystallization. nih.gov

Catalytic Enantioselective Synthesis: For applications requiring specific stereoisomers, enantioselective synthesis is crucial. Chiral catalysts have been developed to control the stereochemical outcome of the Diels-Alder reaction between cyclopentadiene and various quinones. Notably, chiral oxazaborolidine-aluminium bromide complexes have been successfully employed as catalysts to achieve enantioselective cycloadditions, yielding chiral functionalized analogs. scielo.br

| Reactants | Catalyst/Solvent | Yield | Research Finding |

| Cyclopentadiene analogs and p-benzoquinone | Water | 83-97% | Yields in water were higher than those reported with catalysts or CTAB micelles. rsc.orgnih.govresearchgate.netresearchgate.net |

| Cyclopentadiene and various quinones | Chiral oxazaborolidine-aluminium bromide complexes | - | Enables the enantioselective synthesis of this compound analogs. scielo.br |

| 2-hydroxybenzaldehydes, ethyl acetoacetate (B1235776), acetylenecarboxylate-isocyanides | Toluene | Moderate to good | A one-pot method to produce functionalized cyclopentadiene-fused chromanone scaffolds. nih.gov |

Alternative and Multicomponent Synthetic Routes

Beyond the classic Diels-Alder reaction, other synthetic methodologies have been developed to create more complex or uniquely functionalized analogs.

One-Pot Multicomponent Reactions: A one-pot method has been developed for synthesizing novel cyclopentadiene-fused chromanone scaffolds. nih.gov This reaction involves the condensation of 2-hydroxybenzaldehydes and ethyl acetoacetate with a 1:1 mixture of acetylenecarboxylate and isocyanides in toluene. nih.gov This process proceeds through a cascade of reactions, including a Michael addition, intramolecular cyclization, and double scielo.brCurrent time information in Bangalore, IN. acyl shifts, to yield a variety of 4-oxo-2,4-dihydrocyclopenta[c]chromene-1,2-dicarboxylates in moderate to good yields. nih.gov

Synthesis of Fused Analogs: Methods for creating cyclopentadiene-fused acenequinones have also been reported. One such route involves a two-fold aldol (B89426) condensation between 1,2-diformylferrocene and naphthalene-1,4-diol or anthracene-1,4-diol. uky.edu Subsequent reduction of the resulting ferrocene-fused acenequinones with sodium dithionite (B78146) leads to the formation of metal-free cyclopentadiene-capped acenequinones. uky.edu This demonstrates a pathway to polycyclic analogs with extended aromatic systems.

Post-Synthesis Functionalization

Functionalization can also be achieved after the initial formation of the this compound core structure.

Microbial Biotransformation: A notable approach involves the use of whole microbial cells, such as Penicillium brasilianum, to diversify the structure of Diels-Alder cycloadducts. researchgate.net This biocatalytic method can perform various transformations on the racemic endo-cycloadducts obtained from the reaction of cyclopentadiene with para-benzoquinones. researchgate.net The microbial cells can induce reactions such as:

Oxidation

Ring closure

Reduction of carbon-carbon or carbon-oxygen double bonds

Selective epoxidation of the C-C double bond on the bicyclo[2.2.1]heptene unit researchgate.net

These enzymatic transformations often exhibit high selectivity, for instance, favoring epoxidation at the exo-face due to steric hindrance at the endo-face. researchgate.net

| Transformation Type | Reagent/Catalyst | Substrate | Finding |

| Epoxidation | Penicillium brasilianum (resting cells) | Cycloadducts with a bicyclo[2.2.1]heptene unit | Enzymatic epoxidation occurs selectively at the exo-face of the Δ8,9 C-C double bond. researchgate.net |

| Reduction | Penicillium brasilianum | Diels-Alder endo-cycloadducts | The fungus can reduce C=C or C=O bonds in α,β-unsaturated systems. researchgate.net |

| Reduction | Sodium dithionite | Ferrocene-fused acenequinones | Leads to the formation of metal-free cyclopentadiene-capped acenequinones. uky.edu |

Mechanistic Investigations and Reactivity Studies

Kinetics and Thermodynamics of Formation and Decomposition

The reaction between cyclopentadiene (B3395910) and p-benzoquinone is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction, which has been the subject of numerous mechanistic and stereochemical studies. scielo.brresearchgate.net This reaction typically proceeds rapidly, yielding a 1:1 adduct, and can be influenced by various factors including solvent and catalysis. researchgate.net

The Diels-Alder reaction between cyclopentadiene and p-benzoquinone to form the corresponding adduct is a concerted, stereospecific [4+2] cycloaddition. researchgate.net The reaction is generally under kinetic control, favoring the formation of the endo isomer as the primary product. researchgate.netcdnsciencepub.com Experimental observations from ¹H NMR spectroscopy of the reaction mixture show a composition of 98% endo adduct and only 2% exo adduct. scielo.br This preference for the endo product is a well-known aspect of the Alder rule, although the relative stability of the products in this specific case presents an interesting exception. scielo.brresearchgate.net

The kinetics of the reaction can be significantly accelerated in aqueous media. nih.gov Studies have shown that performing the reaction in water can lead to high yields of the adduct (83-97%), surpassing results obtained with catalysts or in micellar systems. nih.gov For instance, stirring p-benzoquinone and cyclopentadiene in water at room temperature for two hours can produce the adduct in 96% yield. nih.gov The catalytic effect of a polar environment like water is attributed to increased polarization and charge transfer between the reacting species, which facilitates their approach and the subsequent ring formation, ultimately lowering the activation energy. researchgate.net

The reaction mechanism is considered to be a concerted process, meaning it proceeds through a single transition state. scielo.brresearchgate.net This is supported by theoretical calculations, including Intrinsic Reaction Coordinate (IRC) analysis, which identifies only one transition state for the formation of both the endo and exo adducts. scielo.brresearchgate.net

Table 1: Reaction Conditions and Yields for Cyclopentadiene and p-Benzoquinone

| Reactants | Solvent | Time (h) | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclopentadiene, p-Benzoquinone | Water | 2 | Room Temp. | 96 | nih.gov |

The Diels-Alder reaction is reversible, and the reverse process is known as the retro-Diels-Alder reaction. arkat-usa.org This decomposition or "cracking" is a key mechanism for the interconversion of stereoisomers and is typically induced by thermal treatment. scielo.brcdnsciencepub.com For the 1:1 adducts of cyclopentadiene and p-benzoquinone, the proposed pathway for the interconversion between the endo and exo isomers is through a dissociation-recombination mechanism, which involves a retro-Diels-Alder reaction followed by a forward Diels-Alder reaction. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Heating the initially formed endo 1:1 adduct can lead to the formation of the exo-cis isomer. cdnsciencepub.comresearchgate.net This process is also observed when heating the endo-cis-anti-cis-endo 2:1 adduct in the presence of p-benzoquinone, which yields the exo-cis 1:1 adduct. cdnsciencepub.comresearchgate.net While many Diels-Alder adducts convert to a more thermodynamically stable exo isomer upon heating, the cyclopentadiene-p-benzoquinone system is an exception, as the endo adduct is considered both the kinetic and thermodynamic product. scielo.brresearchgate.net Thermolysis of related, more complex adducts in solvents like benzene (B151609) or acetic acid also provides evidence for partial retro-diene reactions, leading to disproportionation products. rsc.org

The reversibility of the Diels-Alder reaction is a cornerstone of synthetic strategies, allowing for the protection of a double bond or the generation of reactive intermediates. arkat-usa.org However, cyclopentadiene-benzoquinone adducts have been noted to be generally stable, which can present limitations for synthetic strategies that rely on an efficient retro-Diels-Alder step under thermal conditions. arkat-usa.org

Computational studies have provided significant insight into the activation energy and reaction path of the Diels-Alder reaction between cyclopentadiene and p-benzoquinone. Theoretical analysis confirms that the reaction follows a concerted mechanism through a single transition state. scielo.brresearchgate.net The activation energy barrier for the formation of the endo adduct is calculated to be lower than that for the exo adduct, which is consistent with the experimental observation that the endo adduct is the kinetic product. scielo.br

The reaction path has been analyzed using methods such as Intrinsic Reaction Coordinate (IRC) and Natural Bond Orbital (NBO) analysis. scielo.brresearchgate.net IRC calculations confirm the existence of a single transition state connecting reactants to products for both endo and exo pathways. scielo.br NBO analysis indicates that in the endo adduct, attractive delocalization interactions (such as secondary orbital interactions) predominate over steric repulsive interactions. scielo.brresearchgate.net This energetic balance is significant because it explains why the endo adduct is not only the kinetic product but also the more stable thermodynamic product, which contradicts the common observation in many other Diels-Alder reactions where the exo adduct is thermodynamically favored. scielo.brplu.mx

The activation energy can be influenced by external factors. For example, the presence of a BF₃ catalyst or the use of a polar solvent like water can lower the activation energy barrier by increasing the mutual polarization and charge transfer between the diene and dienophile. researchgate.net This facilitation of the approach and rehybridization of the carbon atoms involved in ring formation leads to a more favorable reaction pathway. researchgate.net

Table 2: Theoretical Energy Comparison for Endo vs. Exo Adducts

| Parameter | Finding | Implication | Reference |

|---|---|---|---|

| Transition State Energy | Lower for endo pathway | Endo is the kinetic product | scielo.br |

| Product Stability (CBS-Q) | Endo adduct is more stable | Endo is the thermodynamic product | scielo.brresearchgate.net |

Stereochemical Dynamics and Isomerization

The stereochemistry of the adducts formed between cyclopentadiene and p-benzoquinone is complex, particularly with the formation of 2:1 adducts. The interconversion between these various stereoisomers can occur through distinct mechanistic pathways.

The interconversion between the endo and exo 1:1 adducts of cyclopentadiene and p-benzoquinone is proposed to occur via a retro-Diels-Alder reaction followed by recombination. cdnsciencepub.comcdnsciencepub.com Heating the kinetically favored endo-cis adduct (4) can yield the exo-cis isomer (8). cdnsciencepub.com This isomerization suggests that under thermal conditions, the adduct can dissociate back into cyclopentadiene and p-benzoquinone, which can then recombine to form the thermodynamically more stable product.

However, detailed theoretical analyses have challenged the traditional view for this specific reaction. High-level calculations (CBS-Q) have confirmed that the endo adduct is actually more stable than the exo adduct. scielo.brresearchgate.net This finding is contrary to what is typically observed in Diels-Alder reactions that follow the Alder rule, where the endo adduct is the kinetic product but the exo is the thermodynamic one. scielo.br The unusual stability of the endo adduct is attributed to dominant attractive delocalization interactions that outweigh steric repulsion. scielo.brresearchgate.net Therefore, in the cyclopentadiene-p-benzoquinone system, the endo adduct is both the kinetic and thermodynamic product. scielo.brplu.mx

Heating the endo-cis-anti-cis-endo 2:1 adduct (13) gives a mixture containing the endo-anti-exo isomer (15) and the exo-anti-exo isomer (16), along with the starting material, demonstrating the dynamic nature of these stereoisomers at elevated temperatures. researchgate.net

For the more complex 2:1 adducts of cyclopentadiene and p-benzoquinone, an additional isomerization pathway becomes available. While the 1:1 adducts interconvert via a dissociation-recombination mechanism, the 2:1 adducts can interconvert through both the retro-Diels-Alder route and an enolization mechanism. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Specifically, it is proposed that the interconversion of the tetrahydro 2:1 adducts (where the quinone carbonyls have been reduced) occurs via enolization. cdnsciencepub.comcdnsciencepub.com For the unsaturated 2:1 adducts themselves, this enolization route is also viable, alongside the retro-Diels-Alder pathway. cdnsciencepub.com This duality of mechanisms accounts for the complex mixture of isomers observed upon heating. For instance, the isomerization of the endo-anti-endo 2:1 adduct (13) with alkali leads to the formation of the endo-syn-exo isomer (14), a process where an enolization mechanism is implicated. cdnsciencepub.com In contrast, simple enolization is not a viable interconversion pathway for the 1:1 adducts, as it would lead to irreversible aromatization. cdnsciencepub.com

Fundamental Reactivity of the Fused System

The fusion of a cyclopentadiene moiety with a benzoquinone core creates a unique chemical entity, the reactivity of which is dictated by the interplay between its constituent parts. The primary reaction for its formation is the Diels-Alder cycloaddition between cyclopentadiene and p-benzoquinone. This reaction is a classic example of a [4π + 2π] cycloaddition, yielding a bicyclic adduct with a highly functionalized enone system cdnsciencepub.comrsc.org. The stereochemistry of this adduct is typically endo under kinetic control cdnsciencepub.comnih.gov.

The enone moiety within the cyclopentadienebenzoquinone (B72836) adduct is a key center of reactivity. The electron-withdrawing nature of the carbonyl groups makes the β-carbon of the α,β-unsaturated ketone system electrophilic and susceptible to nucleophilic attack. This reactivity is characteristic of Michael acceptors. While the initial reaction between cyclopentadiene and p-benzoquinone is a cycloaddition, the resulting adduct can potentially undergo subsequent Michael additions nih.gov.

The reactivity of the enone can be influenced by substitution on the quinone ring. Studies on related systems have shown that electron-donating or electron-withdrawing substituents can modulate the electrophilicity of the enone system, thereby affecting the rates of nucleophilic addition researchgate.net. For instance, protonation or coordination of a Lewis acid to the carbonyl oxygen can further enhance the electrophilic character at the β-carbon, facilitating the addition of nucleophiles rsc.org. In some cases, depending on the substrate and reaction conditions, cyclopentadiene can act as a nucleophile in reactions with α,β-unsaturated carbonyl compounds, leading to either 1,2- or 1,4-addition products nih.gov.

The stereochemistry of the adduct also plays a role in its reactivity. The endo and exo isomers of the cyclopentadiene-p-benzoquinone adduct can be interconverted under thermal conditions, suggesting a dynamic equilibrium that may proceed through a dissociation-recombination pathway cdnsciencepub.comcdnsciencepub.com. This isomerization can expose different faces of the enone system to reagents, potentially influencing the stereochemical outcome of subsequent reactions.

The benzoquinone moiety in the fused system is redox-active and can participate in radical reactions and electron transfer processes. Quinones are known to form semiquinone radicals upon reduction, and these intermediates can be involved in a variety of chemical transformations nih.gov. The formation of these radicals can be influenced by factors such as pH nih.gov.

Electron transfer is a fundamental process in the chemistry of benzoquinones. The reduction of benzoquinone to hydroquinone (B1673460) involves the transfer of two electrons and two protons, and can proceed through multiple pathways involving semiquinone intermediates nih.gov. The rate of electron transfer from the excited state of the benzoquinone radical anion has been studied, indicating that the energetics of the process play a crucial role in determining the reaction kinetics bnl.gov.

In the context of the this compound adduct, the fused ring system can influence the electron-accepting properties of the quinone moiety. The electron transfer sites of p-benzoquinone have been investigated in biological systems, highlighting its ability to accept electrons in complex environments nih.gov. While specific studies on the radical reactions of the this compound adduct are not extensively detailed in the provided context, the known reactivity of quinones suggests that it can participate in single-electron transfer processes, potentially leading to the formation of radical ions that can initiate further reactions.

Photochemical Reactivity and Transformations

The this compound adduct exhibits rich photochemical reactivity, primarily centered around the enone and diene functionalities. Irradiation with ultraviolet light can induce intramolecular cycloadditions and other transformations not accessible under thermal conditions.

A significant photochemical reaction of the Diels-Alder adduct of cyclopentadiene and p-benzoquinone is an intramolecular [2π + 2π] cycloaddition rsc.org. This reaction typically occurs upon irradiation with UV light, leading to the formation of a cage-like pentacyclic structure rsc.org. This photocycloaddition is a key step in the synthesis of polycyclic cage compounds from this adduct nih.gov.

Photoinduced cycloadditions are a general feature of α,β-unsaturated ketones and related systems. For instance, cyclic α-diketones can undergo [2+2], [4+2], or even [4+4] photocycloaddition reactions with various alkenes and alkynes nih.govresearchgate.net. These reactions proceed through excited state intermediates and provide pathways to complex molecular architectures nih.gov.

While direct evidence for the photochemical decarbonylation of the this compound adduct itself is not prominent in the provided search results, related cyclopentadienone adducts are known to undergo light-induced decarbonylation. This process can be used to generate reactive dienes, such as cyclopentadiene, with spatial and temporal control ucsb.edu. This type of reaction highlights a potential, albeit less documented, photochemical pathway for the this compound system.

The photochemical transformations of this compound are mediated by electronically excited states. Upon absorption of a photon, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. For many quinones and enones, the triplet state is the key reactive intermediate in photochemical reactions.

Studies on related anthraquinone (B42736) systems have utilized ultrafast transient absorption spectroscopy to probe the dynamics of excited state relaxation. These studies reveal the formation of triplet states and their subsequent interactions with the environment rsc.org. In some cases, excited state intramolecular proton transfer can lead to the formation of transient species like quinone methides rsc.org.

For the this compound adduct, excitation of the enone chromophore likely leads to an n-π* or π-π* triplet state. This triplet diradical intermediate would then be responsible for the observed intramolecular [2π + 2π] cycloaddition. The geometry and electronic distribution of this excited state would dictate the stereochemical outcome of the photocycloaddition. The reactivity of these excited states can also involve electron transfer processes, as seen in other quinone-containing systems where photoexcitation facilitates electron transfer to or from the quinone moiety aip.orgresearchgate.net.

Influence of External Factors on Reaction Mechanisms

The reaction mechanisms and outcomes in the chemistry of this compound can be significantly influenced by external factors such as solvents, catalysts, and temperature.

The initial Diels-Alder formation of the adduct is notably affected by the reaction medium. The reaction rate is accelerated in aqueous solutions, a phenomenon attributed to the hydrophobic effect which promotes the association of the nonpolar reactants nih.govresearchgate.net. Theoretical studies have confirmed that water can stabilize the transition state through hydrogen bonding, thereby lowering the activation energy researchgate.net.

Lewis acids can also catalyze the Diels-Alder reaction between cyclopentadiene and p-benzoquinone. The catalyst coordinates to the carbonyl oxygen of the benzoquinone, increasing its dienophilic character and lowering the energy of the transition state researchgate.net. This catalytic effect enhances the rate of the cycloaddition.

Temperature plays a crucial role in the stereoselectivity and stability of the adducts. The kinetically favored endo adduct is formed at lower temperatures, while higher temperatures can lead to the thermodynamically more stable exo isomer through a retro-Diels-Alder reaction followed by recombination cdnsciencepub.comcdnsciencepub.com.

In the context of radical reactions, the pH of the medium can have a profound effect. For instance, the formation of semiquinone radicals from benzoquinone derivatives is pH-dependent, with increased radical formation observed at higher pH values due to the presence of hydroxide (B78521) ions which can act as reducing agents nih.gov.

The photochemical reactivity can also be influenced by the solvent. The nature of the solvent can affect the lifetime and reactivity of the excited state intermediates. For example, the efficiency of excited state intramolecular proton transfer in related phenolic compounds is influenced by the presence of water rsc.org.

Data Tables

Table 1: Influence of Solvent on the Diels-Alder Reaction of Cyclopentadiene and p-Benzoquinone.

| Solvent | Catalyst/Additive | Yield (%) | Reference |

| Water | None | 96 | nih.gov |

| Water | Organotungsten Lewis acid | Lower than in organic solvents | nih.gov |

| Water | Cetrimonium (B1202521) bromide (CTAB) micelles | Lower than in organic solvents | nih.gov |

| Toluene | None | Not specified (used as a comparison) | nih.gov |

| THF | None | Not specified (used in theoretical studies) | researchgate.net |

Table 2: Photochemical Reactions of the Cyclopentadiene-p-Benzoquinone Adduct and Related Compounds.

| Compound | Reaction Type | Product Type | Wavelength (nm) | Reference |

| Cyclopentadiene-p-benzoquinone adduct | Intramolecular [2π + 2π] cycloaddition | Pentacyclic cage compound | 352 | rsc.org |

| Cyclopentadienone-norbornadiene adduct | Photoinduced decarbonylation and cleavage | Cyclopentadiene and other products | 365 | ucsb.edu |

| Cyclic α-diketones | [2+2], [4+2], [4+4] photocycloaddition | Various cycloadducts | Not specified | nih.gov |

Catalytic Effects on Selectivity and Rate

The rate and selectivity of the Diels-Alder reaction between cyclopentadiene and benzoquinone can be significantly influenced by the presence of catalysts. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

Lewis acid catalysts, for instance, have been shown to accelerate this type of cycloaddition. The catalyst BF3, for example, enhances the reaction rate by increasing the mutual polarization and charge transfer between the diene (cyclopentadiene) and the dienophile (benzoquinone). This facilitation of the approach and alignment of the reacting molecules leads to a lower activation energy barrier for the transition state. researchgate.net Studies have demonstrated that the energy barrier for the BF3-catalyzed reaction in an aqueous solution is significantly lower than the non-catalyzed reaction in the gas phase. researchgate.net

The concentration of the catalyst is a critical factor in optimizing the reaction rate. Generally, an increased catalyst concentration provides more active sites for the reactants, leading to a faster reaction. ajpojournals.orgresearchgate.net However, there is typically an optimal concentration beyond which further increases may not significantly enhance the rate or could even have adverse effects. ajpojournals.orgresearchgate.net

While the primary effect of catalysts in this reaction is on the rate, they can also influence stereoselectivity. In related cyclopropanation reactions, chiral catalysts have demonstrated exceptional control over diastereoselectivity and enantioselectivity. nih.gov Although specific data on the selectivity of the cyclopentadiene-benzoquinone reaction with various catalysts is limited in the provided context, the principle that catalysts can modify the transition state geometry to favor the formation of one stereoisomer over another is a fundamental concept in catalysis.

Table 1: Effect of Catalyst and Solvent on the Activation Energy of the Diels-Alder Reaction

| Reaction Condition | Activation Energy (kcal/mol) |

|---|---|

| Non-catalyzed (Gas Phase) | 20.68 researchgate.net |

| BF3-catalyzed (Aqueous Solution) | 9.06 researchgate.net |

Role of Solvation in Reaction Mechanisms

The enhanced reactivity in aqueous media is attributed to several factors. The hydrophobic effect is a significant contributor; the tendency of the nonpolar diene and dienophile to escape the polar water environment forces them into closer association, effectively increasing the concentration of the reactants and favoring the transition state. researchgate.netresearchgate.net

Furthermore, water can stabilize the polarized transition state through hydrogen bonding. researchgate.netresearchgate.net This stabilization lowers the activation energy of the reaction, leading to a significant rate enhancement. researchgate.net The rate of a similar Diels-Alder reaction between cyclopentadiene and methyl vinyl ketone was found to be nearly 1000 times faster in water than in a nonpolar organic solvent like isooctane. nih.gov

In contrast, the reaction proceeds much less efficiently in organic solvents. For instance, the yield of the Diels-Alder adduct between a cyclohexadiene derivative and benzoquinone was found to be significantly higher in water compared to organic solvents like THF or toluene. nih.gov This highlights the unique role of water in promoting this type of cycloaddition. Theoretical studies confirm that an increase in the dielectric constant and polarity of the solvent generally increases the rate of reaction. researchgate.net

Table 2: Yield of Diels-Alder Adduct in Various Solvents

| Solvent | Yield of Adduct (%) |

|---|---|

| Water | 9-87 researchgate.netnih.govlookchem.com |

| Acetone | 2 nih.gov |

| THF | Low nih.gov |

| Toluene | Low researchgate.netnih.gov |

Advanced Spectroscopic and Structural Analysis for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of cyclopentadiene-p-benzoquinone adducts. It provides detailed information about the molecular framework, connectivity, and, crucially, the relative stereochemistry of the different isomers, such as the kinetically favored endo adduct and the thermodynamically more stable exo isomer. cdnsciencepub.comresearchgate.netscielo.br

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the structure of the adducts. The chemical shifts, signal multiplicities, and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the initial assignment of protons and carbons within the molecule. nih.gov

In the ¹H NMR spectrum of the 1:1 adduct, characteristic signals include those for the olefinic protons of the norbornene moiety, the bridgehead protons, and the protons on the methylene (B1212753) bridge. nih.gov For example, in the endo adduct, the olefinic protons of the benzoquinone ring typically appear as a singlet, while the olefinic protons of the cyclopentadiene (B3395910) moiety present as a multiplet. nih.gov The symmetry of the molecule significantly influences the complexity of the spectra; more symmetric isomers like the endo-anti-endo 2:1 adduct will show simpler spectra compared to less symmetric isomers like the endo-syn-exo adduct. cdnsciencepub.com

The ¹³C NMR spectrum complements the ¹H data by providing the number of unique carbon environments. Key resonances include those for the carbonyl carbons (typically around 199 ppm), olefinic carbons, and aliphatic carbons of the bridged system. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the endo 1:1 Adduct of Cyclopentadiene and p-Benzoquinone in CDCl₃ nih.gov

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Olefinic CH (quinone) | 6.55 (s, 2H) | 142.06 |

| Olefinic CH (cyclopentadiene) | 6.05 (d, 2H) | 135.30 |

| Bridgehead CH | 3.53 (d, 2H) | 48.77 |

| Ring-junction CH | 3.20 (d, 2H) | 48.71 |

| Methylene CH₂ | 1.52 (dd, 1H), 1.41 (d, 1H) | 48.34 |

| Carbonyl C=O | - | 199.46 |

Note: Data corresponds to a specific adduct reported in the source. s=singlet, d=doublet, dd=doublet of doublets.

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are often required for unambiguous structural and stereochemical assignments. researchgate.netrsc.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are scalar-coupled, typically through two or three bonds. This is invaluable for tracing the connectivity of protons within the fused ring system and confirming assignments made from 1D spectra. cdnsciencepub.com

HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of directly bonded protons and carbons (¹H-¹³C). Each cross-peak indicates a direct C-H bond, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons. researchgate.net

NOE (Nuclear Overhauser Effect) Spectroscopy : NOE-based experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are the most powerful NMR tools for determining stereochemistry. rsc.org The NOE is a through-space interaction, and cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically <5 Å), regardless of whether they are bonded. sapub.orgwordpress.com This allows for the differentiation between endo and exo isomers. For instance, in an endo adduct, NOE correlations would be expected between the protons of the cyclopentadiene moiety and the protons on the concave face of the bicyclic system. In contrast, the exo isomer would show different spatial relationships. sapub.orgsfu.ca The NOESY evidence is often crucial for confirming the stereochemistry of the adducts. rsc.org

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule and can be used for conformational analysis.

The IR spectrum of a cyclopentadiene-p-benzoquinone adduct is dominated by strong absorption bands corresponding to the carbonyl (C=O) groups. nih.gov The exact frequency of the C=O stretch is sensitive to the electronic environment and conjugation. For the 1:1 adduct, a strong band is typically observed in the region of 1660 cm⁻¹, characteristic of an α,β-unsaturated ketone. nih.gov Other significant peaks include those for the C=C stretching of the double bonds (around 1600 cm⁻¹) and C-H stretching and bending vibrations. nih.gov Comparing the spectra of different isomers can reveal subtle shifts in these frequencies due to changes in molecular symmetry and strain.

Table 2: Key IR Absorption Frequencies for a Cyclopentadiene-p-Benzoquinone Adduct nih.gov

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H Stretch (sp²) | ~2986 | Olefinic C-H |

| C-H Stretch (sp³) | ~2926 | Aliphatic C-H |

| C=O Stretch | ~1659 | α,β-Unsaturated Ketone |

Raman spectroscopy provides complementary information. The selection rules for Raman are different from IR, meaning that vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, particularly for symmetric vibrations in molecules with a center of inversion.

Mass Spectrometry (MS) for Adduct Characterization

Mass spectrometry (MS) is a fundamental tool for confirming the identity and molecular weight of the cyclopentadiene-p-benzoquinone adducts. The technique provides a precise mass-to-charge ratio (m/z) of the molecular ion, which confirms the successful formation of the 1:1 or 2:1 adduct. nih.gov

High-resolution mass spectrometry (HRMS) can determine the molecular formula of the adduct with high accuracy by providing a very precise mass measurement. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. researchgate.net

Furthermore, the fragmentation patterns observed in the mass spectrum can offer structural information. The way the molecule breaks apart upon ionization can provide clues about the strength of different bonds and the stability of the resulting fragments, helping to corroborate the proposed structure. In more complex biological systems, MS techniques like MALDI-TOF-MS have been used to profile and characterize DNA adducts of p-benzoquinone, demonstrating the technique's versatility in adduct analysis. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. nih.gov For complex stereoisomers like the Diels-Alder adducts of cyclopentadiene and p-benzoquinone, single-crystal X-ray diffraction is the gold standard for establishing the absolute and relative stereochemistry.

This technique was used to confirm the stereochemistry of the 2:1 adduct of p-benzoquinone and cyclopentadiene as endo,cis,anti,cis,endo. rsc.orgrsc.org The analysis provided precise bond lengths, bond angles, and torsional angles, offering an exact picture of the molecular geometry. The crystallographic data also revealed the crystal system and packing arrangement in the solid state. rsc.orgrsc.org

Table 3: Crystallographic Data for the 2:1 Adduct of p-Benzoquinone and Cyclopentadiene rsc.orgrsc.org

| Parameter | Value |

|---|---|

| Stereochemistry | endo,cis,anti,cis,endo |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 11.992(8) Å |

| b | 6.236(4) Å |

| c | 16.977(9) Å |

| β | 110.63(9)° |

Terahertz Spectroscopy for Isomer Differentiation

While direct studies on cyclopentadiene-benzoquinone adducts are not widely reported, THz spectroscopy has been successfully applied to differentiate isomers of other compounds and to study the parent p-quinones. sciengine.com The far-infrared absorption spectra of different stereoisomers (endo vs. exo, syn vs. anti) would be expected to show distinct fingerprints in the THz region due to differences in their molecular symmetry, dipole moment, and vibrational modes. This makes THz spectroscopy a potentially powerful tool for the non-destructive differentiation of the various adduct isomers in their solid form. sciengine.com

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and stability of cyclopentadienebenzoquinone (B72836). These methods provide a molecular-level depiction of the electron distribution and energy, which are crucial for predicting its behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a widely used method to investigate the electronic structure and energetics of the Diels-Alder reaction involving cyclopentadiene (B3395910) and p-benzoquinone. The B3LYP functional, often paired with basis sets such as 6-31G* or 6-311+G**, has been employed to study various aspects of this system.

One key area of investigation has been the retro-Diels-Alder reaction of cycloadducts formed between substituted cyclopentadienes and p-benzoquinone. A systematic study at the B3LYP/6-311+G**//B3LYP/6-31G* level of theory revealed that the activation barrier for this cycloreversion is highly sensitive to the nature of substituents at the C7-position of the cyclopentadiene moiety. For instance, the Gibbs free energy of activation for the retro-Diels-Alder reaction varies significantly with different substituents, as detailed in the table below.

| Substituent at C7 | Gibbs Free Energy of Activation (kcal/mol) |

|---|---|

| H | 24.7 |

| CH3 | 25.5 |

| OH | 22.9 |

| CN | 28.3 |

| NO2 | 30.1 |

These calculations indicate that electron-donating groups like -OH lower the activation barrier for the retro reaction, while electron-withdrawing groups such as -CN and -NO2 increase it. This effect is attributed to the delocalization of electrons from the substituent into the antibonding orbitals of the C1-C5 and C2-C6 bonds of the adduct, which weakens these bonds and facilitates the cycloreversion. A good correlation has been observed between the population of the antibonding orbital (σ*(C1–C5)) in the ground state of the cycloadduct and the Gibbs free energy of activation.

High-Level Ab Initio Calculations (e.g., CBS-Q)

To achieve higher accuracy in energetic predictions, high-level ab initio methods such as the Complete Basis Set (CBS) methods, specifically CBS-Q, have been utilized. These methods are crucial for obtaining reliable thermochemical data, including the relative stability of different isomers of the cyclopentadiene-p-benzoquinone adduct.

For the Diels-Alder adducts of cyclopentadiene and 1,4-benzoquinone, CBS-Q calculations have been performed to determine the relative stability of the endo and exo isomers. These high-level calculations have confirmed that the endo adduct is more stable than the exo adduct. This finding is contrary to what is typically observed in reactions that follow Alder's rule, where the exo product is often thermodynamically more stable. The greater stability of the endo adduct in this case has been attributed to favorable attractive delocalization interactions that outweigh steric repulsion, as revealed by Natural Bond Orbital (NBO) analysis.

Reaction Pathway Analysis

Understanding the mechanism of the formation of this compound involves a detailed analysis of the reaction pathway, including the identification and characterization of transition states and the mapping of the minimum energy path connecting reactants and products.

Intrinsic Reaction Coordinate (IRC) Computations

Intrinsic Reaction Coordinate (IRC) computations are a powerful tool for confirming that a calculated transition state indeed connects the reactants and products of a given reaction. The IRC path is the mass-weighted steepest descent path from a transition state on the potential energy surface.

For the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone, IRC calculations have been performed to verify the nature of the transition states for both the endo and exo pathways. These computations have shown the existence of a single transition state for each pathway, confirming a concerted mechanism for the cycloaddition. The IRC profiles trace the geometric and energetic changes as the system evolves from the transition state to the corresponding endo or exo adduct.

Transition State Characterization

The characterization of the transition state is a critical aspect of understanding the kinetics and mechanism of the Diels-Alder reaction. This involves determining the geometry of the transition state, its energy relative to the reactants (the activation energy), and its vibrational frequencies.

For the reaction of cyclopentadiene with p-benzoquinone, computational studies have located and characterized the transition state structures. These structures are identified as first-order saddle points on the potential energy surface, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The geometry of the transition state reveals the degree of bond formation and the synchronicity of the reaction. For instance, in the related reaction of cyclopentadiene with cyclobutenone, the forming C1-C3 and C4-C2 bonds in the endo transition state were calculated to be 2.227 Å and 2.357 Å, respectively, indicating an asynchronous concerted pathway.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory provides a qualitative and insightful framework for understanding the reactivity and selectivity in pericyclic reactions like the Diels-Alder reaction. The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

In the Diels-Alder reaction between cyclopentadiene (the diene) and p-benzoquinone (the dienophile), the primary interaction is between the HOMO of cyclopentadiene and the LUMO of p-benzoquinone. This is a "normal electron demand" Diels-Alder reaction, where the diene is electron-rich and the dienophile is electron-poor.

The energies of the frontier molecular orbitals determine the reactivity. A smaller energy gap between the diene's HOMO and the dienophile's LUMO leads to a stronger interaction and a lower activation barrier, thus a faster reaction.

| Molecule | Orbital | Energy (eV) |

|---|---|---|

| Cyclopentadiene | HOMO | -8.55 |

| LUMO | 1.00 | |

| p-Benzoquinone | HOMO | -10.51 |

| LUMO | -2.99 |

Note: The FMO energies can vary depending on the level of theory and basis set used for the calculation.

The HOMO-LUMO gap for the normal electron demand interaction (HOMO of cyclopentadiene and LUMO of p-benzoquinone) is smaller than for the inverse electron demand interaction (HOMO of p-benzoquinone and LUMO of cyclopentadiene), confirming the nature of this reaction.

FMO theory also explains the stereoselectivity of the reaction. The preference for the endo product is often attributed to secondary orbital interactions. These are favorable interactions between the p-orbitals of the dienophile's substituents and the p-orbitals at the C2 and C3 positions of the diene in the endo transition state. These stabilizing interactions are absent in the exo transition state, leading to a lower activation energy for the endo pathway.

Analysis of Non-Covalent Interactions (e.g., NBO Analysis)

The stability and reactivity of the cyclopentadiene-p-benzoquinone adduct, a product of a Diels-Alder reaction, are significantly influenced by a variety of non-covalent interactions. Theoretical studies employing Natural Bond Orbital (NBO) analysis have been instrumental in elucidating these electronic effects. NBO analysis provides a quantitative framework for understanding stereoelectronic interactions by examining electron delocalization between filled donor orbitals and empty acceptor orbitals within the molecule.

A key finding from these analyses is the explanation for the observed stability of the endo adduct over the exo adduct in the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone. scielo.brscielo.brscienceopen.com Contrary to what might be expected from steric considerations alone, electronic structure analyses indicate that attractive delocalization interactions are predominant over steric repulsive forces in the endo configuration. scielo.brscielo.brscienceopen.comresearchgate.net This stabilization makes the endo adduct both the thermodynamic and kinetic product of the cycloaddition. scielo.brscielo.brscienceopen.comresearchgate.net

NBO deletion analysis, a technique where specific orbital interactions are computationally removed, has been used to quantify the energetic contributions of these interactions. By comparing the total energy of the full system with that of a system where certain delocalizations are deleted, the stabilizing effect of those interactions can be calculated. Studies have shown that the total energy change associated with these attractive interactions is more significant in the endo adduct than in the exo adduct.

Furthermore, NBO analysis has been applied to study the retro-Diels-Alder (rDA) reaction of substituted cyclopentadiene-p-benzoquinone cycloadducts. rsc.org These studies have identified crucial two-electron stabilizing interactions that influence the reaction's activation barrier. Among the major delocalizations identified, the interaction from the σ orbital of the substituent at the C7-position to the antibonding σ* orbitals of the C1–C5 and C2–C6 bonds (σ(C7–X) → σ(C1–C5)/σ(C2–C6)) is a key factor. rsc.org This delocalization leads to an elongation of the C1–C5 bond in the ground state, which in turn promotes the rDA reaction. rsc.org A direct correlation has been observed between the population of the antibonding σ*(C1–C5) orbital in the ground state and the Gibbs free energy of activation for the retro-reaction. rsc.org

| Interaction Type | Description | Significance | Affected Adduct/Process |

|---|---|---|---|

| Attractive Delocalization | Electron delocalization from filled donor orbitals to empty acceptor orbitals. | Predominates over steric repulsion, leading to enhanced stability. scielo.brscielo.brscienceopen.com | Endo Adduct Stability |

| σ → σ* Delocalization | Interaction between σ(C7–X) and σ(C1–C5) / σ(C2–C6) orbitals. | Contributes to ground state bond elongation, promoting the cycloreversion reaction. rsc.org | Retro-Diels-Alder Reaction |

Molecular Dynamics and QM/MM Simulations

Molecular dynamics (MD) and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are powerful computational tools for studying the dynamics, thermodynamics, and solvent effects of chemical reactions. While extensive MD simulations specifically targeting the isolated cyclopentadiene-p-benzoquinone adduct are not widely documented in the literature, QM/MM methods have been successfully applied to investigate its formation.

In these studies, the reacting molecules (cyclopentadiene and 1,4-benzoquinone) are treated with a higher level of theory (Quantum Mechanics) to accurately model the electronic rearrangements during bond formation, while the surrounding solvent molecules are treated with a more computationally efficient method (Molecular Mechanics). researchgate.net This approach allows for the investigation of complex environmental effects that would be computationally prohibitive with purely QM methods.

Key findings from these QM/MM simulations include:

Solvent Effects : The reaction rate is significantly enhanced in water compared to organic solvents like THF. researchgate.net

Hydrogen Bonding : The stabilization of the transition state in water is largely attributed to enhanced hydrogen bonding between water molecules and the polarized transition state structure. As charge transfer occurs from the diene to the dienophile in the transition state, the oxygen atoms of the benzoquinone moiety become more negatively charged, leading to stronger interactions with solvent water molecules. researchgate.net

Hydrophobic Effects : The simulations also account for hydrophobic association, where the nonpolar reactants are driven together in an aqueous environment, further promoting the reaction. researchgate.net

By calculating properties such as the activation free energy (ΔG‡) and solvent-accessible surface area (SASA) for the reactants and the transition state, these simulations provide a detailed, quantitative understanding of the reaction mechanism in a condensed phase. researchgate.net

| Parameter Investigated | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Solvent and Substituent Effects | ONIOM (MO:MM) | Reaction rates are higher in water than in THF due to transition state stabilization. researchgate.net | researchgate.net |

| Transition State Stabilization | ONIOM with explicit water molecules | Increased negative charge on oxygen atoms in the transition state enhances hydrogen bonding with water. researchgate.net | researchgate.net |

| Hydrophobic Association | Solvent Accessible Surface Area (SASA) calculations | Confirms that hydrophobic effects contribute to the increased reaction rate in aqueous solutions. researchgate.net | researchgate.net |

Role as Building Blocks for Complex Polycyclic Architectures

The [4+2] cycloaddition of cyclopentadiene and p-benzoquinone is a powerful tool for accessing complex three-dimensional structures. The resulting adducts can undergo further transformations to generate intricate polycyclic frameworks.

The Diels-Alder reaction between cyclopentadiene analogs and p-benzoquinone is a key step in the synthesis of polycyclic cage compounds. nih.govresearchgate.net This reaction has been shown to proceed with high yields, particularly when conducted in water, offering an environmentally friendly approach to these complex architectures. nih.govresearchgate.netrsc.org The initial adducts can be further elaborated through subsequent reactions, such as intramolecular [2+2] photocyclization, to construct cage-like structures. nih.govresearchgate.net

For instance, the reaction of 2,2′-bi(p-benzoquinone) with cyclopentadiene analogs in water has been utilized to synthesize novel bi-cage hydrocarbon compounds. nih.govresearchgate.net The resulting Diels-Alder adducts undergo intramolecular photocyclization to form the final caged structures. nih.govresearchgate.net

Table 1: Synthesis of Bi-Cage Hydrocarbon Compounds

| Reactants | Intermediate Adduct(s) | Final Bi-Cage Compound(s) | Yield of Photocyclization |

|---|

This strategy highlights the utility of the cyclopentadiene-benzoquinone reaction in building complex, multi-cyclic systems.

Polycyclic cage compounds derived from cyclopentadiene-benzoquinone adducts are of significant interest as high energy density materials (HEDMs). nih.govresearchgate.net These strained molecules store a large amount of energy, which is released upon combustion. The high density of these compounds also contributes to a high volumetric heat of combustion, a desirable characteristic for advanced fuels. nih.govresearchgate.netrsc.org

A notable example is the synthesis of 4,4′-spirobi[pentacyclo[5.4.0.02,6.03,10.05,9]undecane], a bi-cage hydrocarbon derived from a novel adduct of a cyclopentadiene analog and p-benzoquinone. nih.govresearchgate.netrsc.org This compound exhibits a high density and a significant volumetric heat of combustion, making it a promising candidate for HEDM applications. nih.govresearchgate.netrsc.org

Table 2: Properties of a High-Density Bi-Cage Hydrocarbon

| Compound | Density (g cm-3) | Volumetric Heat of Combustion (MJ L-1) |

|---|

Reversible Covalent Chemistry in Dynamic Materials

The reversible nature of the Diels-Alder reaction between cyclopentadiene and dienophiles at elevated temperatures allows for the design of dynamic materials, such as recyclable thermosets and self-healing polymers.

The incorporation of the cyclopentadiene-benzoquinone moiety into polymer networks is a strategy for creating recyclable thermoset plastics. researchgate.net Thermosets are known for their robust mechanical and thermal properties but are notoriously difficult to recycle due to their permanently cross-linked structures. nih.gov By introducing thermally reversible Diels-Alder crosslinks, the material can be de-polymerized upon heating, allowing it to be reprocessed and reformed. escholarship.org

While the furan-maleimide pair is the most studied for reversible thermosets, other diene-dienophile pairs, including cyclopentadiene-benzoquinone, have also been explored for this purpose. researchgate.net The principle involves a network of polymer chains cross-linked by the adducts. Heating the material shifts the equilibrium of the Diels-Alder reaction towards the starting diene and dienophile, breaking the crosslinks and allowing the material to flow. Upon cooling, the crosslinks reform, restoring the material's properties. This process enables the closed-loop recycling of thermoset materials. researchgate.net

The reversible Diels-Alder reaction is also a key principle in the development of self-healing polymers. bournemouth.ac.ukrsc.org When a crack forms in a material containing Diels-Alder adducts as crosslinkers, the application of heat can initiate a retro-Diels-Alder reaction at the crack interface. This dissociation of the adducts into their diene and dienophile components allows for mobility of the polymer chains. Subsequent cooling promotes the forward Diels-Alder reaction, reforming the covalent bonds across the crack plane and restoring the material's integrity. bournemouth.ac.uk While various diene-dienophile pairs are used, the principle remains the same. The efficiency of the healing process depends on factors such as the kinetics of the forward and reverse reactions and the mobility of the polymer chains.

Photochemical Applications in Materials Science

The adducts of cyclopentadiene and benzoquinone can undergo photochemical transformations, which can be harnessed for applications in materials science. A primary example is the intramolecular [2+2] photocyclization reaction. nih.govresearchgate.net Upon irradiation with light, the double bonds within the Diels-Alder adduct can react with each other to form a cyclobutane ring, leading to the formation of highly strained cage compounds. nih.govresearchgate.net

This photochemical step is often the final key transformation in the synthesis of complex polycyclic architectures from cyclopentadiene-benzoquinone precursors. nih.govresearchgate.net Furthermore, the broader field of cyclopentadiene chemistry has seen the development of photoinduced Diels-Alder reactions. For instance, cyclopentadienone-norbornadiene adducts have been designed to release cyclopentadiene upon irradiation, which can then react with a dienophile in a spatially controlled manner. ucsb.edu This "photoclick" chemistry allows for the patterning of materials, where specific functionalities can be introduced into a polymer network with high precision using light as a trigger. ucsb.edu

Future Research Directions and Challenges

Development of Novel Synthetic Strategies

The primary route to cyclopentadienebenzoquinone (B72836) adducts is the Diels-Alder reaction. While fundamentally effective, future research is geared towards enhancing the efficiency, selectivity, and environmental compatibility of this process. A significant advancement has been the exploration of water as a reaction medium, which can accelerate the reaction and improve yields compared to traditional organic solvents. lookchem.com

One novel strategy involves conducting the Diels-Alder reaction between cyclopentadiene (B3395910) analogs and p-benzoquinone in water, which has been shown to produce yields between 83–97%. nih.govresearchgate.net This is notably higher than results obtained with catalysts or in micellar systems using cetrimonium (B1202521) bromide (CTAB). lookchem.comnih.govresearchgate.net For instance, the reaction of cyclopentadiene with p-benzoquinone in water at room temperature is an exothermic process that proceeds efficiently without the need for catalysts. nih.gov Further research could optimize conditions for a wider range of substituted cyclopentadienes and benzoquinones.

Another avenue involves the use of biocatalysis to create functionalized cycloadducts. Microbial transformations, for example using whole cells of Penicillium brasilianum, can introduce specific chemical modifications to the basic this compound scaffold. researchgate.net This approach opens the door to creating complex and chiral molecules that are difficult to access through conventional synthesis. Additionally, Rhodium(I)-catalyzed [3 + 2] cycloaddition reactions represent a versatile method for synthesizing substituted cyclopentadienones, which could serve as precursors or analogs in this field. organic-chemistry.org

Future work will likely focus on expanding the library of accessible this compound derivatives through these and other innovative strategies, such as flow chemistry for improved scalability and control, and the use of solid-supported catalysts for easier purification and recycling.

| Diene | Dienophile | Solvent/Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclopentadiene | p-Benzoquinone | Water, room temp. | 83-97 | nih.govresearchgate.net |

| 1,3-Cyclohexadiene | p-Benzoquinone | Water, no catalyst | 67 | lookchem.com |

| 1,3-Cyclohexadiene | p-Benzoquinone | Toluene | >67 | lookchem.com |

| Cyclopentadiene | p-Benzoquinone | Organic Solvents | 76-97 | lookchem.com |

Exploration of New Reactivity Modes and Selectivities

Understanding and controlling the reactivity of this compound adducts is crucial for their application in complex molecule synthesis. The adduct formed from the reaction of o-benzoquinone and cyclopentadiene can undergo rearrangement when heated, converting to a more stable isomer. This highlights the potential for thermally controlled transformations.

The Diels-Alder reaction itself offers multiple modes of reactivity and selectivity. Cyclopentadiene is highly reactive in these cycloadditions without requiring activating groups. nih.gov The reaction can proceed through different pathways, such as [4+2] and [6+4] cycloadditions, especially when reacting with partners like tropone (B1200060). Computational studies show that the formation of various isomers is often dictated by subtle differences in the activation energies of competing transition states. rsc.org For example, in the reaction with a substituted tropone, the observed products may result from a mix of ambimodal cycloaddition and subsequent sigmatropic rearrangements rather than direct, single-step formations. rsc.org

Future research will likely delve into leveraging Lewis acids or organocatalysts to steer the reaction towards specific, less-favored isomers, thereby accessing novel molecular architectures. The enantioselective synthesis of complex molecules, such as kalafungin (B1673277) analogues, has been achieved using Diels-Alder adducts of cyclopentadiene with naphthoquinones bearing a chiral auxiliary. arkat-usa.org The fragmentation of the initial adduct, induced by a Lewis acid like tin(IV) chloride, is a key step in controlling the stereochemistry. arkat-usa.org Further exploration of chiral catalysts and auxiliaries could unlock new asymmetric transformations. Moreover, investigating the reactivity of the adducts in subsequent reactions, such as ring-opening, cross-coupling, or photochemical transformations, will expand their synthetic utility.

Advanced Computational Modeling for Predictive Design

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of reactions involving cyclopentadiene and benzoquinone. Density Functional Theory (DFT) and other quantum chemical calculations are used to investigate the stereoselectivity of Diels-Alder reactions, providing insights that are difficult to obtain experimentally. chemrxiv.org These studies involve calculating the activation free energies for different reaction pathways (e.g., endo and exo transition states) to predict the dominant product isomer. chemrxiv.orgchemrxiv.org

For instance, computational models can explain why the reaction of tropone with cyclopentadiene yields an exo-[6+4] product, by showing the transition state leading to this isomer is significantly more favored energetically. rsc.org Advanced computational studies can map out all possible pericyclic processes, revealing that the final product distribution may arise from a complex network of competing cycloadditions and rearrangements. rsc.org This predictive capability allows researchers to design experiments more effectively, targeting specific outcomes by modifying substrates or reaction conditions based on theoretical insights.

| Reactants | Pathway/Transition State | Calculated Free Energy Barrier (kcal/mol) | Predicted Outcome | Reference |

|---|---|---|---|---|

| Tropone + Cyclopentadiene | endo-[6+4] | 31.5 | Disfavored | rsc.org |

| Tropone + Cyclopentadiene | exo-[6+4] | 28.2 | Favored | rsc.org |

| Tropone diester + Cyclopentadiene | TS-1 (exo-[6+4]/[8+2]) | 20.1 | Most Favored Pathway | rsc.org |

| Tropone diester + Cyclopentadiene | TS-4 ([4+2]) | 20.8 | Slightly Disfavored, Reversible | rsc.org |

Expansion into Emerging Materials Science Fields

The unique chemical properties of this compound systems make them attractive candidates for advanced materials. The reversible nature of the Diels-Alder reaction involving cyclopentadiene has been utilized in the development of recyclable thermoset polymers and self-healing materials. researchgate.netresearchgate.net The cyclopentadiene-benzoquinone pair is one of several diene/dienophile systems being explored for creating dynamic covalent bonds in polymer networks. researchgate.net These materials can be de-polymerized or reshaped upon heating, which is advantageous for recycling and reprocessing.

The incorporation of cyclopentadiene functionalities into polymer backbones is an active area of research. morressier.com Challenges include preventing the premature Diels-Alder cyclization of cyclopentadiene-containing monomers. morressier.com One strategy is to use a protecting group on the cyclopentadiene that is stable during polymerization and can be removed afterward to allow for subsequent cross-linking or functionalization via Diels-Alder chemistry. morressier.com

Furthermore, the core structure is relevant to the field of organic electronics. Polycyclic aromatic hydrocarbons (PAHs), which can be synthesized or expanded using Diels-Alder strategies, are foundational components of organic semiconductors. mdpi.com The development of novel conjugated polymers, including those with recyclable properties, is a key goal in sustainable electronics. rsc.org By designing and synthesizing novel polymers derived from functionalized this compound units, it may be possible to create new materials for applications in organic field-effect transistors (OFETs), sensors, and photovoltaics. Future research will focus on tuning the electronic properties of these materials by modifying the aromatic core and substituents, and on developing processing techniques to fabricate high-performance electronic devices.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.